2-Caffeoylisocitrate(3-)
Description
Properties
Molecular Formula |
C15H11O10-3 |
|---|---|
Molecular Weight |
351.24 g/mol |
IUPAC Name |
1-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H14O10/c16-9-3-1-7(5-10(9)17)2-4-12(20)25-13(15(23)24)8(14(21)22)6-11(18)19/h1-5,8,13,16-17H,6H2,(H,18,19)(H,21,22)(H,23,24)/p-3/b4-2- |
InChI Key |
KYSQDMNDMYECNZ-RQOWECAXSA-K |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\C(=O)OC(C(CC(=O)[O-])C(=O)[O-])C(=O)[O-])O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(CC(=O)[O-])C(=O)[O-])C(=O)[O-])O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Caffeic Acid
Caffeic acid (3,4-dihydroxycinnamic acid) is a foundational phenolic compound and a precursor to 2-caffeoylisocitrate(3-).
Comparative Data:
Key Differences :
- Structure: 2-Caffeoylisocitrate(3-) is an esterified derivative with a tricarboxylate backbone, while caffeic acid is a monomeric phenolic acid.
- Function : Caffeic acid is ubiquitously involved in plant defense and antioxidant activity , whereas 2-caffeoylisocitrate(3-) is linked to microbial adaptation in polluted environments .
Other Metabolites in Soil Contamination Pathways
In the same soil study where 2-caffeoylisocitrate(3-) was detected, other metabolites were co-regulated, though structurally distinct:
Contrast with 2-Caffeoylisocitrate(3-) :
- Chemical Class: Unlike chlorinated aromatics (e.g., 1,4-dichlorobenzene) or peptide intermediates, 2-caffeoylisocitrate(3-) is a phenolic ester.
- Pathway Association: It is uniquely tied to tricarboxylic acid (TCA) cycle derivatives, whereas novobiocin-related compounds are specialized in antibiotic synthesis .
Research Findings and Implications
Environmental Significance of 2-Caffeoylisocitrate(3-)
Analytical Challenges
- m/z Variability : Discrepancies in observed m/z (353.0533 vs. 355.0695) likely arise from differences in ionization modes (e.g., [M-H]⁻ vs. [M+Cl]⁻ adducts) .
- Retention Time Shifts : Chromatographic conditions (e.g., column type, gradient) significantly impact RT, complicating cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
